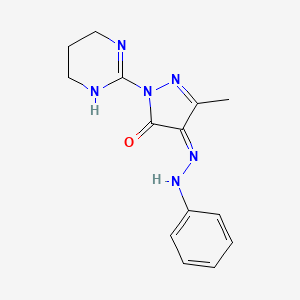
(4Z)-5-methyl-4-(phenylhydrazinylidene)-2-(1,4,5,6-tetrahydropyrimidin-2-yl)pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4Z)-5-methyl-4-(phenylhydrazinylidene)-2-(1,4,5,6-tetrahydropyrimidin-2-yl)pyrazol-3-one is a complex organic compound that belongs to the class of pyrazolones This compound is characterized by its unique structure, which includes a phenylhydrazinylidene group and a tetrahydropyrimidinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-5-methyl-4-(phenylhydrazinylidene)-2-(1,4,5,6-tetrahydropyrimidin-2-yl)pyrazol-3-one typically involves the following steps:
Formation of the pyrazolone core: This is achieved by the reaction of an appropriate β-keto ester with hydrazine or a substituted hydrazine under acidic or basic conditions.
Introduction of the phenylhydrazinylidene group: This step involves the condensation of the pyrazolone core with phenylhydrazine, often in the presence of a catalyst such as acetic acid.
Formation of the tetrahydropyrimidinyl group: This is typically done by reacting the intermediate compound with a suitable amine, such as ethylenediamine, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity are common practices in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
(4Z)-5-methyl-4-(phenylhydrazinylidene)-2-(1,4,5,6-tetrahydropyrimidin-2-yl)pyrazol-3-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylhydrazinylidene group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazolone derivatives with oxidized functional groups.
Reduction: Formation of reduced pyrazolone derivatives.
Substitution: Formation of substituted pyrazolone derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4Z)-5-methyl-4-(phenylhydrazinylidene)-2-(1,4,5,6-tetrahydropyrimidin-2-yl)pyrazol-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound has shown potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for studying enzyme mechanisms and developing new therapeutic agents.
Medicine
In medicine, this compound is being investigated for its potential as an anti-inflammatory and analgesic agent. Its unique structure allows it to interact with biological targets in ways that other compounds cannot.
Industry
In industrial applications, this compound is used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for use in various industrial processes.
Mécanisme D'action
The mechanism of action of (4Z)-5-methyl-4-(phenylhydrazinylidene)-2-(1,4,5,6-tetrahydropyrimidin-2-yl)pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylhydrazinylidene group is believed to play a key role in its binding affinity, while the tetrahydropyrimidinyl group contributes to its overall stability and reactivity. The compound’s effects are mediated through the modulation of specific biochemical pathways, leading to its observed biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4Z)-5-methyl-4-(phenylhydrazinylidene)-2-(1,4,5,6-tetrahydropyrimidin-2-yl)pyrazol-3-one
- (4Z)-5-methyl-4-(phenylhydrazinylidene)-2-(1,4,5,6-tetrahydropyrimidin-2-yl)pyrazol-3-thione
- (4Z)-5-methyl-4-(phenylhydrazinylidene)-2-(1,4,5,6-tetrahydropyrimidin-2-yl)pyrazol-3-amine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
(4Z)-5-methyl-4-(phenylhydrazinylidene)-2-(1,4,5,6-tetrahydropyrimidin-2-yl)pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O/c1-10-12(18-17-11-6-3-2-4-7-11)13(21)20(19-10)14-15-8-5-9-16-14/h2-4,6-7,17H,5,8-9H2,1H3,(H,15,16)/b18-12- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNHLOXWHFWSPU-PDGQHHTCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=NNC2=CC=CC=C2)C3=NCCCN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=N\NC2=CC=CC=C2)C3=NCCCN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














